molecular formula C22H20N2O3 B14931720 [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](piperidin-1-yl)methanone

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](piperidin-1-yl)methanone

Cat. No.: B14931720
M. Wt: 360.4 g/mol
InChI Key: ADXYNDIBQSHJSV-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a quinoline derivative with a benzodioxole-containing aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxole moieties, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or benzodioxole carboxylic acids.

    Reduction: Formation of reduced quinoline derivatives or benzodioxole alcohols.

    Substitution: Formation of substituted quinoline or benzodioxole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. In cancer cells, it has been shown to cause cell cycle arrest and induce apoptosis by modulating the activity of key enzymes and signaling pathways . The compound may target microtubules, leading to the disruption of mitotic spindle formation and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone apart is its unique combination of a quinoline core with benzodioxole and piperidine substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C22H20N2O3/c25-22(24-10-4-1-5-11-24)17-13-19(23-18-7-3-2-6-16(17)18)15-8-9-20-21(12-15)27-14-26-20/h2-3,6-9,12-13H,1,4-5,10-11,14H2

InChI Key

ADXYNDIBQSHJSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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